1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine
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Overview
Description
“1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine” is a chemical compound with the molecular formula C10H17N3O2S. It has a molecular weight of 243.33 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring sulfonylated at the nitrogen atom with a 3,5-dimethyl-1H-pyrazol-4-yl group . The InChI code for this compound is 1S/C10H17N3O2S/c1-8-10(9(2)12-11-8)16(14,15)13-6-4-3-5-7-13/h3-7H2,1-2H3,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrazole derivatives are known to be involved in a wide range of reactions in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not extensively documented in the available literature. It is known to be a solid substance .Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the synthesis and characterization of a compound closely related to the one , emphasizing the importance of such compounds in understanding molecular structures and interactions (Naveen et al., 2015).
Anticancer Activity
- Research on anticancer activity of polyfunctional substituted 1,3-thiazoles, which are structurally similar to the compound of interest, showed promising results against various cancer cell lines (Turov, 2020).
Biological Evaluation for Enzyme Inhibition
- A study involving the synthesis of 1,3,4-oxadiazole bearing compounds, which included derivatives similar to the compound , demonstrated potential in inhibiting specific enzymes (Khalid et al., 2016).
Antimicrobial Activity
- Novel derivatives containing sulfonyl moiety, similar to the compound , were prepared and shown to exhibit antimicrobial activity (Ammar et al., 2004).
Molecular Structure Investigations
- Research into new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provided insights into molecular interactions and packing, highlighting the significance of compounds like the one (Shawish et al., 2021).
Green Mechanochemical Synthesis
- The synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, structurally related to the compound , showcased environmentally friendly synthesis methods (Saeed & Channar, 2017).
Inhibitor Development for Copper Corrosion
- Piperidine derivatives, including compounds structurally similar to the one , were investigated for their effectiveness as inhibitors in the corrosion of copper (Sankarapapavinasam et al., 1991).
Future Directions
properties
IUPAC Name |
1-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-13-7-9-16(10-8-13)25(21,22)20-15(3)17(14(2)18-20)26(23,24)19-11-5-4-6-12-19/h7-10H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNUGWQDYXVRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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